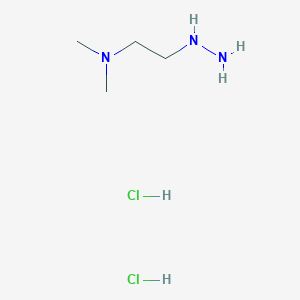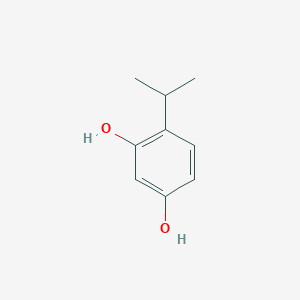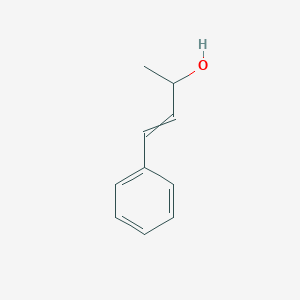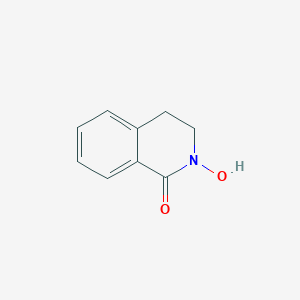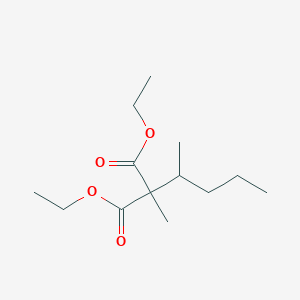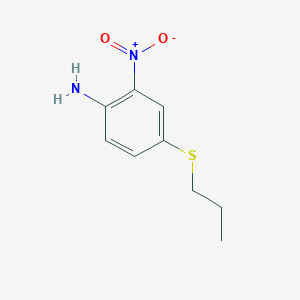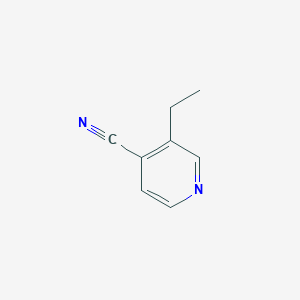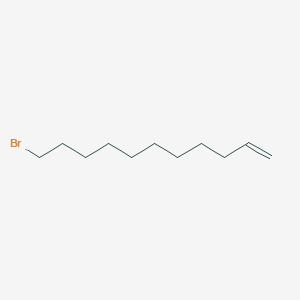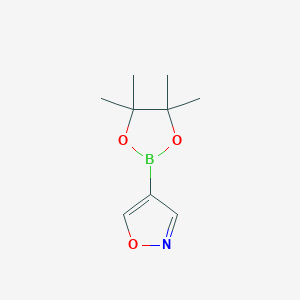
4-Isoxazolboronsäure-Pinacolester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is an organoboron compound that has been studied for its potential applications in the fields of organic synthesis, pharmacology, and medicinal chemistry. This compound is a versatile reagent that can be used in a variety of reactions, including oxidation, reduction, alkylation, and condensation. Additionally, this compound has been studied for its potential applications in the areas of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Synthese-Baustein
Diese Verbindung ist ein wertvoller Synthese-Baustein . Es kann bei der Synthese verschiedener organischer Verbindungen verwendet werden, was zur Vielfalt und Komplexität der synthetischen Chemie beiträgt .
Übergangsmetall-Kupplung
4-Isoxazolboronsäure-Pinacolester wird in der Übergangsmetall-Kupplung verwendet . Dieser Prozess ist eine Art von Reaktion, bei der zwei Fragmente mit Hilfe eines Metallkatalysators miteinander verbunden werden .
Suzuki-Miyaura-Kreuzkupplungen
Diese Verbindung ist ein Reagenz, das für Suzuki-Miyaura-Kreuzkupplungen verwendet wird . Die Suzuki-Miyaura-Kreuzkupplung ist eine Art chemischer Reaktion, bei der eine Kohlenstoff-Kohlenstoff-Bindung aus einer Boronsäure und einem organischen Halogenid in Gegenwart eines Palladiumkatalysators gebildet wird .
Asymmetrische Hydrierung
Es wird auch in der Ruthenium-katalysierten asymmetrischen Hydrierung verwendet . Asymmetrische Hydrierung ist eine chemische Reaktion, die zur Herstellung chiraler Moleküle verwendet wird, d.h. Moleküle, die ein nicht-spiegelbildliches Spiegelbild haben .
Herstellung von Inhibitoren
Diese Verbindung wird zur Herstellung von Inhibitoren vieler hochrelevanter therapeutischer Enzyme und Kinasen verwendet . Diese Inhibitoren können zur Behandlung verschiedener Krankheiten eingesetzt werden
Wirkmechanismus
Target of Action
Boronic acids and their derivatives are generally known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues .
Mode of Action
It’s known that boronic acids and their derivatives, like this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid or its derivative forms a complex with a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond .
Biochemical Pathways
Given its use in suzuki-miyaura cross-coupling reactions, it’s likely involved in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of its use .
Result of Action
As a reagent used in organic synthesis, its primary ‘action’ would be its participation in the formation of new chemical bonds during reactions .
Action Environment
The action, efficacy, and stability of 4-Isoxazoleboronic acid pinacol ester are likely influenced by various environmental factors. For instance, its stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals . It’s recommended to store the compound at 2-8°C .
Eigenschaften
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-8(2)9(3,4)14-10(13-8)7-5-11-12-6-7/h5-6H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCICYRNWIGDQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CON=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585938 |
Source


|
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
928664-98-6 |
Source


|
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


